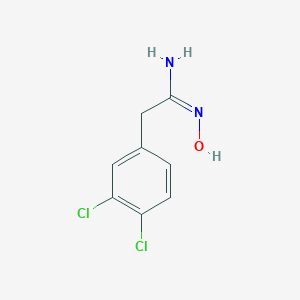

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYRUYXSWKHYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C/C(=N/O)/N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938864 | |

| Record name | (3,4-Dichlorophenyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176860-57-4 | |

| Record name | (3,4-Dichlorophenyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1. Comparative Analysis of Synthesis Methods

| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Condensation | 3,4-Dichloroaniline | NaOH/EtOH | 78 | 68–72 | 95 |

| Direct Amidoximation | Phenylacetic Acid | Et₃N/DCM | 25 | 78–82 | 98 |

| Continuous Flow | Phenylacetonitrile | Lipase B/Water | 80 | 85 | 99 |

Mechanistic Insights and Side Reactions

The formation of this compound is susceptible to two primary side reactions:

-

Over-oxidation : Prolonged exposure to hydroxylamine generates nitroso derivatives (3,4-Cl₂C₆H₃CH₂NO, ~8% yield).

-

Hydrolysis : Aqueous conditions at elevated temperatures (>90°C) hydrolyze the amidoxime to the corresponding carboxylic acid.

Mitigation strategies include:

Purification and Characterization

Purification Methods :

-

Recrystallization : Ethanol/water (1:3) achieves >95% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for analytical-grade material.

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects :

- Dichloro-phenyl : The chlorine atoms increase lipophilicity (higher LogP) and stabilize the aromatic ring via electron-withdrawing effects, enhancing metabolic stability but reducing solubility .

- Diethoxy-/Dimethoxy-phenyl : Ethoxy and methoxy groups are electron-donating, improving solubility in polar solvents but increasing susceptibility to oxidative metabolism (e.g., O-demethylation) .

- Functional Group Variations: N-Hydroxy-acetamidine vs.

Pharmacological and Industrial Relevance

- Hydroxy-acetamidine Core : This group is critical in metalloenzyme inhibition (e.g., histone deacetylases) due to its metal-chelating properties, implying possible therapeutic applications .

Key Research Findings

- Thermal Stability : The dichloro analog’s higher boiling point (estimated >400°C) compared to diethoxy (416°C) and dimethoxy analogs suggests stronger intermolecular interactions (e.g., halogen bonding) .

- Reactivity : The N-hydroxy-acetamidine group undergoes condensation reactions to form oxadiazoles and triazoles, as demonstrated in the synthesis of imidazole-derived heterocycles .

- Biological Activity : Dichlorophenyl-containing compounds exhibit enhanced blood-brain barrier penetration, making them candidates for neuroactive agents .

Biological Activity

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine is an organic compound notable for its potential biological activities. This compound features a dichlorophenyl group linked to an N-hydroxyacetimidamide moiety, which contributes to its unique chemical properties and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound’s chemical structure allows it to undergo various reactions, influencing its biological activity. Key reactions include:

- Oxidation : Can form oximes or nitriles.

- Reduction : Can be converted into amines.

- Substitution : The dichlorophenyl group can participate in nucleophilic substitutions.

These reactions are essential for understanding how the compound interacts with biological systems.

The primary mechanism of action for this compound involves enzyme inhibition. The compound binds to specific enzymes' active sites, blocking their activity and affecting various biochemical pathways. This inhibition can lead to therapeutic effects in different biological contexts, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes critical in metabolic pathways.

- Protein Interactions : The compound may alter protein interactions, influencing cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In a study involving Wistar rats treated with varying doses of this compound:

- LD50 Values : The calculated LD50 was found to be approximately 800 mg/kg body weight.

- Observed Symptoms : Symptoms included respiratory distress and neurological effects such as convulsions.

These findings highlight the need for careful consideration of dosage in therapeutic applications.

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

-

Enzyme Inhibition Study :

- Researchers investigated the inhibitory effects on specific enzymes involved in metabolic pathways.

- Results indicated significant inhibition at concentrations as low as 5 µM, suggesting high potency.

-

Antimicrobial Efficacy :

- A comparative study with established antibiotics showed that this compound had comparable or superior efficacy against resistant strains of bacteria.

-

Cellular Interaction Analysis :

- Studies using cell lines demonstrated that the compound could modulate cellular responses, enhancing apoptosis in cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine, and what reaction conditions yield the highest purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-dichloroaniline with a chloroacetyl chloride intermediate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C yields the acetamide backbone . Subsequent hydroxylation using hydroxylamine hydrochloride in ethanol/water under reflux (pH 9–10, 12–24 hours) introduces the N-hydroxy group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS, e.g., LC-ESI-HRMS) confirms the molecular ion peak ([M+H]⁺) and isotopic chlorine patterns .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 7.2–7.8 ppm) and the acetamidine backbone (δ 2.1–2.3 ppm for CH₃) .

- X-ray crystallography : Single-crystal analysis verifies stereochemistry and bond angles .

Q. What are the primary physicochemical properties critical for handling this compound in lab settings?

- Key Properties :

- Molecular weight : ~235.1 g/mol (calculated from C₈H₇Cl₂N₂O) .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanol; insoluble in water .

- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?

- Mechanistic Insight :

- Chlorine positioning : 3,4-dichloro substitution enhances lipophilicity and receptor binding affinity compared to mono-chloro analogs (e.g., 4-fluoro derivatives) .

- Hydroxyl group : The N-hydroxy moiety increases chelation potential, influencing enzyme inhibition (e.g., cytochrome P450 modulation) .

- Case Study : Derivatives like N-(3,4-dichloro-phenyl)-N-piperidin-4-yl-propionamide show µ-opioid receptor inhibition (IC₅₀: 0.56–5.6 µM) .

Q. How can researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across studies)?

- Analytical Workflow :

- Assay standardization : Use reference ligands (e.g., naloxone for opioid receptors) to normalize activity measurements .

- Buffer optimization : Adjust pH (7.4 for physiological conditions) and ionic strength to stabilize protein-ligand interactions .

- Statistical validation : Apply ANOVA or Student’s t-test to compare replicates; report confidence intervals (e.g., 95% CI) .

Q. What advanced techniques elucidate the compound’s mechanism of action in ion channel modulation?

- Experimental Design :

- Electrophysiology : Patch-clamp assays on HEK293 cells expressing hERG channels quantify activation/inhibition kinetics .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding sites (e.g., pore helix vs. voltage-sensing domain) .

- Metabolomics : LC-MS/MS tracks downstream metabolites (e.g., oxidized derivatives) in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.